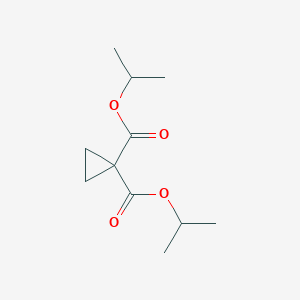

DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE

Description

Properties

IUPAC Name |

dipropan-2-yl cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-7(2)14-9(12)11(5-6-11)10(13)15-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRJBKMIMQFNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633466 | |

| Record name | Dipropan-2-yl cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162654-65-1 | |

| Record name | Dipropan-2-yl cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate, a valuable intermediate in the preparation of pharmaceuticals and insecticides. The primary synthetic route involves the cyclization of diisopropyl malonate with a 1,2-dihaloalkane in the presence of a base. This document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Core Synthesis Pathway

The most common and industrially relevant method for synthesizing diisopropyl 1,1-cyclopropanedicarboxylate is the reaction of diisopropyl malonate with a 1,2-dihaloalkane, such as 1,2-dichloroethane or 1,2-dibromoethane, using potassium carbonate as the base.[1][2] The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF).[1][2]

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.

An important aspect of this synthesis is the use of finely comminuted potassium carbonate, which has been shown to significantly increase the reaction yield.[2] To further accelerate the conversion, the water formed during the reaction can be removed azeotropically, often using the 1,2-dihaloalkane itself as the entrainment agent.[2] The reaction is typically conducted at elevated temperatures, in the range of 90°C to 160°C, to reduce reaction times.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of dialkyl 1,1-cyclopropanedicarboxylates, with a focus on conditions applicable to the diisopropyl ester.

Table 1: Reactant Molar Ratios

| Reactant | Molar Ratio (relative to Dialkyl Malonate) | Reference |

| Dialkyl Malonate | 1 | [2] |

| 1,2-Dichloroalkane | 2.5 to 3.5 | [2] |

| Potassium Carbonate | 1.0 to 1.4 | [2] |

Table 2: Reaction Conditions

| Parameter | Value | Reference |

| Solvent | Dimethylformamide (DMF) or Dimethylacetamide | [2] |

| Temperature | 90°C to 160°C (preferably 110°C to 130°C) | [1][2] |

| Reaction Time | 5 to 6 hours (for dimethyl and diethyl esters) | [2] |

Table 3: Product Specifications

| Property | Value | Reference |

| Boiling Point (Diisopropyl Ester) | 103°C at unspecified vacuum | [2] |

| Purity (GC) | >99% | [3] |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on methods described for similar dialkyl cyclopropanedicarboxylates.[2][3] Researchers should adapt and optimize these conditions for their specific laboratory setup.

Materials:

-

Diisopropyl malonate

-

1,2-Dichloroethane

-

Finely comminuted potassium carbonate

-

Dimethylformamide (DMF)

-

Hydrochloric acid (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a Dean-Stark trap or similar phase separator

-

Dropping funnel

-

Heating mantle with temperature control

-

Vacuum distillation apparatus

Procedure:

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser with a phase separator, and a dropping funnel, charge dimethylformamide, 1,2-dichloroethane, and finely comminuted potassium carbonate.

-

Heating: Begin vigorous stirring and heat the mixture to a reaction temperature of 110-130°C.

-

Addition of Malonate: Slowly add the diisopropyl malonate to the reaction mixture through the dropping funnel over a period of several hours.

-

Reaction: Maintain the reaction temperature and continue stirring for approximately 5-6 hours. During this time, water will be formed and can be collected and removed via the phase separator. The organic phase from the separator, primarily 1,2-dichloroethane, is recycled back into the reaction vessel.[2]

-

Workup: After the reaction is complete (as determined by monitoring, e.g., by GC), cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated potassium chloride and unreacted potassium carbonate.

-

Purification: The filtrate, containing the crude product, DMF, and excess 1,2-dichloroethane, is subjected to vacuum distillation. First, the lower-boiling components (DMF and 1,2-dichloroethane) are removed. The diisopropyl 1,1-cyclopropanedicarboxylate is then distilled under a higher vacuum.[2] The collected product should be a clear, colorless liquid.

Alternative Synthetic Approaches

While the direct cyclization of diisopropyl malonate is the most straightforward method, other strategies exist. One alternative involves the transesterification of dimethyl or diethyl 1,1-cyclopropanedicarboxylate with isopropanol in the presence of a suitable catalyst, such as butyl titanate.[2] This can be an effective route, particularly if the methyl or ethyl esters are more readily available.

Another approach involves the synthesis of 1,1-cyclopropanedicarboxylic acid followed by esterification. The diacid can be prepared by the hydrolysis of the corresponding diester.[4][5] This method, however, adds extra steps to the overall synthesis.

Conclusion

The synthesis of diisopropyl 1,1-cyclopropanedicarboxylate is a well-established process that can be achieved in high yields through the reaction of diisopropyl malonate and a 1,2-dihaloalkane with potassium carbonate. Careful control of reaction parameters, particularly the use of finely divided potassium carbonate and the removal of water, is crucial for maximizing product yield. The detailed protocol and data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 3. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

"diisopropyl 1,1-cyclopropane-dicarboxylate physical properties"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of diisopropyl 1,1-cyclopropanedicarboxylate, alongside experimental protocols for their determination and synthesis. It also explores the potential biological significance of this molecule, particularly in the context of antimicrobial drug development.

Core Physical and Chemical Properties

Diisopropyl 1,1-cyclopropanedicarboxylate is a diester derivative of cyclopropane-1,1-dicarboxylic acid. Its chemical structure features a strained three-membered cyclopropane ring, which imparts unique reactivity and conformational rigidity. The two isopropyl ester groups contribute to its lipophilicity.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of diisopropyl 1,1-cyclopropanedicarboxylate. It is important to note that while some experimental data is available, particularly from patent literature, other values are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₄ | --INVALID-LINK--[2] |

| Molecular Weight | 214.26 g/mol | --INVALID-LINK--[2] |

| CAS Number | 162654-65-1 | --INVALID-LINK--[2] |

| Boiling Point | 103 °C at 14 mbar | --INVALID-LINK--[3] |

| Vapor Pressure | 0.0613 mmHg at 25°C (Predicted) | --INVALID-LINK--[1] |

| Refractive Index | 1.47 (Predicted) | --INVALID-LINK--[1] |

| LogP (Lipophilicity) | 1.67 (Predicted) | --INVALID-LINK--[1] |

| Polar Surface Area | 52.6 Ų | --INVALID-LINK--[2] |

Comparative Physical Properties of Analogous Compounds

The physical properties of dialkyl 1,1-cyclopropanedicarboxylates vary with the nature of the alkyl ester group. The following table provides a comparison with the dimethyl and diethyl esters, as well as the parent dicarboxylic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Diisopropyl 1,1-cyclopropanedicarboxylate | C₁₁H₁₈O₄ | 214.26 | Not Available | 103 @ 14 mbar[3] | Not Available | 1.47 (Predicted)[1] |

| Dimethyl 1,1-cyclopropanedicarboxylate | C₇H₁₀O₄ | 158.15 | - | 196-198[4] | 1.147 @ 25 °C[4] | 1.441[4] |

| Diethyl 1,1-cyclopropanedicarboxylate | C₉H₁₄O₄ | 186.21 | - | - | - | - |

| Cyclopropane-1,1-dicarboxylic acid | C₅H₆O₄ | 130.10 | 134-136[5] | 371.3 (Predicted)[5] | 1.7 (Predicted)[5] | - |

Experimental Protocols

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

A common method for the preparation of diisopropyl 1,1-cyclopropanedicarboxylate is through the transesterification of dimethyl cyclopropane-1,1-dicarboxylate. This method is often favored for higher alcohols where direct synthesis might be hindered.[1]

Materials:

-

Dimethyl cyclopropane-1,1-dicarboxylate

-

Isopropanol (excess)

-

Transesterification catalyst (e.g., butyl titanate or p-toluenesulfonic acid)[1]

-

Methanol

-

Apparatus for distillation under reflux and vacuum distillation[3]

Procedure:

-

A mixture of dimethyl cyclopropane-1,1-dicarboxylate and a molar excess of isopropanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of a suitable transesterification catalyst is added to the mixture.

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the distillation of methanol, which is a byproduct of the transesterification.[3]

-

The reaction is continued until the distillation of methanol ceases, which indicates the completion of the reaction. For diisopropyl cyclopropane-1,1-dicarboxylate, this can take approximately 7 hours.[3]

-

After the reaction is complete, the excess isopropanol is removed by distillation, initially under atmospheric pressure and then under a water aspirator vacuum.[3]

-

The crude diisopropyl 1,1-cyclopropanedicarboxylate is then purified by vacuum distillation. A boiling point of 103 °C at 18 mbar has been reported for the product.[3]

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of diisopropyl 1,1-cyclopropanedicarboxylate.

Boiling Point Determination (Micro Method):

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method):

-

A clean and dry pycnometer (a flask with a precise volume) is weighed accurately.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.

-

The filled pycnometer is then weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Potential Biological Activity and Signaling Pathway

Cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique structural and electronic properties. Derivatives of cyclopropane carboxylic acids have been identified as potential antimicrobial agents.[6][7][8][9]

One promising target for these compounds is the enzyme O-acetylserine sulfhydrylase (OASS) , which is crucial for the biosynthesis of cysteine in many pathogenic bacteria and is absent in mammals.[10] Inhibition of OASS disrupts the cysteine synthesis pathway, leading to bacterial growth inhibition. It is proposed that cyclopropane-1,1-dicarboxylic acid and its esters could act as inhibitors of this enzyme.

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of antimicrobial action via inhibition of the cysteine biosynthesis pathway.

In this proposed pathway, diisopropyl 1,1-cyclopropanedicarboxylate (or its hydrolyzed diacid form) acts as an inhibitor of O-acetylserine sulfhydrylase (OASS). By blocking the activity of OASS, the synthesis of the essential amino acid cysteine is halted, which in turn disrupts protein synthesis and ultimately inhibits bacterial growth. This targeted approach makes cyclopropane dicarboxylates and their derivatives attractive candidates for the development of novel antimicrobial agents.

References

- 1. DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE | 162654-65-1 | Benchchem [benchchem.com]

- 2. Dipropan-2-yl cyclopropane-1,1-dicarboxylate | C11H18O4 | CID 23373948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 4. Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 [sigmaaldrich.com]

- 5. Cyclopropane-1,1-dicarboxylic acid | CAS#:598-10-7 | Chemsrc [chemsrc.com]

- 6. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Diisopropyl 1,1-Cyclopropanedicarboxylate

IUPAC Name: dipropan-2-yl cyclopropane-1,1-dicarboxylate

This technical guide provides a comprehensive overview of diisopropyl 1,1-cyclopropanedicarboxylate, a valuable building block in organic synthesis with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Diisopropyl 1,1-Cyclopropanedicarboxylate

| Property | Value | Source |

| IUPAC Name | dipropan-2-yl cyclopropane-1,1-dicarboxylate | PubChem[1] |

| Synonyms | Diisopropyl cyclopropane-1,1-dicarboxylate, 1,1-Cyclopropanedicarboxylic acid, 1,1-bis(1-methylethyl) ester | PubChem[1] |

| CAS Number | 162654-65-1 | PubChem[1] |

| Molecular Formula | C₁₁H₁₈O₄ | PubChem[1] |

| Molecular Weight | 214.26 g/mol | PubChem[1] |

| Boiling Point | 103 °C (in oil pump vacuum) | Google Patents[2] |

| LogP (calculated) | 1.67 | Benchchem[3] |

| Vapor Pressure (calculated) | 0.0613 mmHg at 25°C | Benchchem[3] |

| Refractive Index (estimated) | 1.47 | Benchchem[3] |

Spectroscopic Data (Predicted)

While specific experimental spectra for diisopropyl 1,1-cyclopropanedicarboxylate are not widely published, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the isopropyl methyl protons (doublet), the isopropyl methine proton (septet), and the cyclopropyl methylene protons (multiplet). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the isopropyl methine and methyl carbons, and the cyclopropyl carbons. |

| IR Spectroscopy | Strong absorption band for the C=O stretching of the ester functional groups (typically around 1730 cm⁻¹), and characteristic C-H stretching and bending vibrations for the alkyl and cyclopropyl groups. |

Experimental Protocols

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

The synthesis of diisopropyl 1,1-cyclopropanedicarboxylate can be achieved through the alkylation of a malonic ester with a 1,2-dihaloalkane. A general procedure, adapted from patent literature, is described below.[2]

Materials:

-

Dimethyl malonate

-

1,2-dichloroethane

-

Finely comminuted potassium carbonate

-

Dimethylformamide (DMF)

-

Isopropanol

Procedure:

-

A reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel is charged with dimethyl malonate, finely comminuted potassium carbonate, 1,2-dichloroethane, and dimethylformamide.

-

The reaction mixture is heated with vigorous stirring. The temperature is gradually increased over several hours.

-

The progress of the reaction can be monitored by observing the evolution of carbon dioxide and the separation of water.

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The volatile components are removed from the filtrate by distillation, initially under atmospheric pressure and then under vacuum.

-

The crude product, dimethyl cyclopropane-1,1-dicarboxylate, is then transesterified to the diisopropyl ester.

-

The dimethyl ester is heated under reflux with an excess of isopropanol in the presence of an acid or base catalyst.

-

The methanol formed during the transesterification is removed by distillation to drive the reaction to completion. This step can take several hours.[2]

-

After the removal of methanol is complete, the excess isopropanol is distilled off under reduced pressure.

-

The final product, diisopropyl 1,1-cyclopropanedicarboxylate, is purified by vacuum distillation.[2]

References

"molecular weight of diisopropyl 1,1-cyclopropane-dicarboxylate"

An In-depth Technical Guide to Diisopropyl 1,1-Cyclopropanedicarboxylate

This guide provides a comprehensive overview of diisopropyl 1,1-cyclopropanedicarboxylate, a valuable intermediate in organic synthesis and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis protocols, and key applications.

Chemical and Physical Properties

Diisopropyl 1,1-cyclopropanedicarboxylate, with the chemical formula C11H18O4, is a diester derivative of cyclopropane-1,1-dicarboxylic acid.[1][2] Its strained three-membered ring structure imparts unique reactivity, making it a versatile building block for more complex molecules.[3] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 214.26 g/mol | [2] |

| Molecular Formula | C11H18O4 | [1][2] |

| CAS Number | 162654-65-1 | [1][2] |

| IUPAC Name | dipropan-2-yl cyclopropane-1,1-dicarboxylate | [2] |

| Boiling Point | 103 °C (at oil pump vacuum) | [4] |

| SMILES | CC(C)OC(=O)C1(CC1)C(=O)OC(C)C | [2] |

| InChIKey | YWRJBKMIMQFNPZ-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of diisopropyl 1,1-cyclopropanedicarboxylate and related dialkyl esters can be achieved through several established methods. The most common approaches involve either the cycloalkylation of a malonic ester or the direct esterification of cyclopropane-1,1-dicarboxylic acid.

Method 1: Cycloalkylation of Diisopropyl Malonate

This is a widely used method for forming the cyclopropane ring. It involves the reaction of a malonic ester with a 1,2-dihaloalkane in the presence of a base.

References

- 1. DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE-Molbase [molbase.com]

- 2. Dipropan-2-yl cyclopropane-1,1-dicarboxylate | C11H18O4 | CID 23373948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 162654-65-1 | Benchchem [benchchem.com]

- 4. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

Diisopropyl 1,1-Cyclopropanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diisopropyl 1,1-cyclopropanedicarboxylate, a key intermediate in organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis, and key chemical reactions.

Chemical Structure and Properties

Diisopropyl 1,1-cyclopropanedicarboxylate is a diester derivative of 1,1-cyclopropanedicarboxylic acid. The molecule features a strained three-membered cyclopropane ring geminally substituted with two isopropyl carboxylate groups.

IUPAC Name: dipropan-2-yl cyclopropane-1,1-dicarboxylate[1][2] CAS Number: 162654-65-1[1][2] Molecular Formula: C₁₁H₁₈O₄[1][2] Molecular Weight: 214.26 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of diisopropyl 1,1-cyclopropanedicarboxylate and its structurally related analogs, dimethyl and diethyl 1,1-cyclopropanedicarboxylate, is presented in Table 1 for comparative analysis.

| Property | Diisopropyl 1,1-Cyclopropanedicarboxylate | Diethyl 1,1-Cyclopropanedicarboxylate | Dimethyl 1,1-Cyclopropanedicarboxylate |

| Molecular Formula | C₁₁H₁₈O₄ | C₉H₁₄O₄[3] | C₇H₁₀O₄[4][5] |

| Molecular Weight ( g/mol ) | 214.26[1][2] | 186.21 | 158.15[4] |

| Boiling Point (°C) | 103 (°C/14 mbar, flash distillation) | 94-96 (°C/10 mmHg)[6] | 196-198[4][7] |

| Density (g/mL) | Not Reported | 1.055 (at 25 °C)[6] | 1.147 (at 25 °C)[4][7] |

| Refractive Index (n20/D) | 1.47[1] | 1.433[6] | 1.441[4][7] |

| LogP | 1.67[1] | ~1.3 (estimated)[1] | ~0.8 (estimated)[1] |

| Vapor Pressure (mmHg at 25°C) | 0.0613[1] | Not Reported | Not Reported |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet for the methine protons of the isopropyl groups around δ 5.0 ppm. The methyl protons of the isopropyl groups would appear as a doublet around δ 1.2 ppm. The methylene protons of the cyclopropane ring are expected to be a singlet or a complex multiplet in the region of δ 1.4-1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbons of the ester groups around δ 170 ppm. The methine carbons of the isopropyl groups are expected around δ 68 ppm, and the methyl carbons around δ 22 ppm. The quaternary carbon of the cyclopropane ring would be at a higher field, and the methylene carbons of the ring are predicted to be in the range of δ 15-25 ppm[1].

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester groups. C-O stretching bands will appear in the 1250-1100 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 214. Subsequent fragmentation may involve the loss of isopropyl and isopropoxy groups.

Synthesis and Experimental Protocols

Diisopropyl 1,1-cyclopropanedicarboxylate can be synthesized through several routes, with the most common being the esterification of 1,1-cyclopropanedicarboxylic acid and the direct cyclopropanation of a malonic ester.

Synthesis Workflow

The general workflow for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate is depicted below.

Experimental Protocol: Synthesis via Esterification

This protocol is adapted from general esterification procedures and information on the synthesis of similar compounds[1].

Materials:

-

1,1-Cyclopropanedicarboxylic acid

-

Isopropanol (anhydrous)

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,1-cyclopropanedicarboxylic acid (1 equivalent), isopropanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, typically 4-8 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure diisopropyl 1,1-cyclopropanedicarboxylate[1].

Chemical Reactions

Diisopropyl 1,1-cyclopropanedicarboxylate can undergo several chemical transformations, primarily involving the ester functionalities and the strained cyclopropane ring.

Hydrolysis

The ester groups can be hydrolyzed under acidic or basic conditions to yield 1,1-cyclopropanedicarboxylic acid and isopropanol.

Experimental Protocol: Basic Hydrolysis

Materials:

-

Diisopropyl 1,1-cyclopropanedicarboxylate

-

Ethanol

-

Aqueous sodium hydroxide solution (e.g., 2 M)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve diisopropyl 1,1-cyclopropanedicarboxylate (1 equivalent) in ethanol in a round-bottom flask.

-

Add an excess of aqueous sodium hydroxide solution (e.g., 2.5 equivalents).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~1.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1,1-cyclopropanedicarboxylic acid.

Reduction

The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) to form (1,1-cyclopropanediyl)dimethanol.

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

Diisopropyl 1,1-cyclopropanedicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diisopropyl 1,1-cyclopropanedicarboxylate (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with ether or THF.

-

Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1,1-cyclopropanediyl)dimethanol.

Applications in Research and Development

Diisopropyl 1,1-cyclopropanedicarboxylate and its parent diacid are valuable building blocks in organic synthesis. The strained cyclopropane ring can participate in ring-opening reactions, providing access to more complex molecular scaffolds. Notably, these compounds are precursors in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[4]

References

- 1. DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE | 162654-65-1 | Benchchem [benchchem.com]

- 2. Dipropan-2-yl cyclopropane-1,1-dicarboxylate | C11H18O4 | CID 23373948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 [sigmaaldrich.com]

- 5. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl 1,1-cyclopropanedicarboxylate | 1559-02-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Diisopropyl 1,1-Cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of diisopropyl 1,1-cyclopropanedicarboxylate is predicted to exhibit three distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | ~5.0 | Septet | 2H | ~6.3 | CH(CH₃)₂ |

| b | ~1.4 | Singlet | 4H | - | CH₂CH₂ (cyclopropyl) |

| c | ~1.25 | Doublet | 12H | ~6.3 | CH(CH₃)₂ |

Note: The predicted chemical shifts are based on the analysis of similar compounds, such as diethyl 1,1-cyclopropanedicarboxylate, and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Structural and Spectral Relationship

The following diagram illustrates the structure of diisopropyl 1,1-cyclopropanedicarboxylate and the logical relationship between the different proton environments and their predicted signals in the ¹H NMR spectrum.

Caption: Molecular structure and predicted ¹H NMR signals for diisopropyl 1,1-cyclopropanedicarboxylate.

Experimental Protocols

The synthesis of diisopropyl 1,1-cyclopropanedicarboxylate can be achieved through several methods, including the esterification of cyclopropane-1,1-dicarboxylic acid or the transesterification of its corresponding dimethyl or diethyl esters.

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate via Transesterification

This protocol is adapted from procedures for similar transesterification reactions.

Materials:

-

Dimethyl or diethyl 1,1-cyclopropanedicarboxylate

-

Anhydrous isopropanol

-

Titanium(IV) isopropoxide (catalyst)

-

Inert solvent (e.g., toluene)

-

Apparatus for distillation with a Dean-Stark trap

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine dimethyl or diethyl 1,1-cyclopropanedicarboxylate (1 equivalent) and a significant excess of anhydrous isopropanol.

-

Add a catalytic amount of titanium(IV) isopropoxide to the mixture.

-

Heat the reaction mixture to reflux. The lower-boiling alcohol (methanol or ethanol) will be removed azeotropically with the solvent and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the diisopropyl ester.

-

Monitor the reaction progress by observing the amount of alcohol collected. The reaction is typically complete when the theoretical amount of the lower-boiling alcohol has been removed.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol and solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diisopropyl 1,1-cyclopropanedicarboxylate.

¹H NMR Sample Preparation and Analysis

Materials:

-

Diisopropyl 1,1-cyclopropanedicarboxylate

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

-

NMR tube

Procedure:

-

Dissolve approximately 5-10 mg of the purified diisopropyl 1,1-cyclopropanedicarboxylate in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Add a small drop of TMS as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

-

Process the obtained free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Integrate the signals and determine the chemical shifts and coupling constants.

Interpretation of the Predicted Spectrum

-

Septet at ~5.0 ppm (Signal a): This signal is assigned to the two methine (CH) protons of the isopropyl groups. The signal is split into a septet due to coupling with the six neighboring methyl protons on each isopropyl group, according to the n+1 rule (6+1=7).

-

Singlet at ~1.4 ppm (Signal b): This signal corresponds to the four protons of the cyclopropyl ring. As these protons are chemically and magnetically equivalent in this symmetrical molecule, they are expected to appear as a single, unsplit signal.

-

Doublet at ~1.25 ppm (Signal c): This signal arises from the twelve methyl (CH₃) protons of the two isopropyl groups. The signal is split into a doublet due to coupling with the adjacent methine proton (1+1=2).

This comprehensive guide provides valuable predicted data and experimental context for the ¹H NMR analysis of diisopropyl 1,1-cyclopropanedicarboxylate, serving as a useful resource for researchers in the fields of chemical synthesis and pharmaceutical development.

A Technical Guide to the ¹³C NMR Analysis of Diisopropyl 1,1-Cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of diisopropyl 1,1-cyclopropanedicarboxylate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide utilizes data from its close structural analog, diethyl 1,1-cyclopropanedicarboxylate, in conjunction with established chemical shift ranges for cyclopropane and isopropyl moieties to present a comprehensive theoretical analysis. This document offers a predicted ¹³C NMR data summary, a standardized experimental protocol for acquiring such data, and visual aids to understand the molecular structure and its corresponding spectral features. This information is intended to assist researchers in the identification, characterization, and purity assessment of diisopropyl 1,1-cyclopropanedicarboxylate and related compounds in a drug development context.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of diisopropyl 1,1-cyclopropanedicarboxylate is predicted to exhibit four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts are estimated based on the analysis of analogous structures and typical chemical shift ranges.

| Carbon Atom | Description | Predicted Chemical Shift (δ, ppm) |

| C=O | Carbonyl Carbon | ~170 |

| CH (isopropyl) | Methine Carbon of Isopropyl Group | ~68 |

| C (quaternary) | Quaternary Carbon of Cyclopropane Ring | ~25 |

| CH₂ (ring) | Methylene Carbons of Cyclopropane Ring | ~18 |

| CH₃ (isopropyl) | Methyl Carbons of Isopropyl Group | ~22 |

Note: The chemical shifts for the cyclopropane and carbonyl carbons are estimated based on the data for diethyl 1,1-cyclopropanedicarboxylate. The chemical shifts for the isopropyl group are based on typical values for this moiety.

Structural Elucidation and Signal Assignment

The structure of diisopropyl 1,1-cyclopropanedicarboxylate contains a plane of symmetry, leading to chemical equivalency for certain carbon atoms. The following diagram illustrates the unique carbon environments.

The logical workflow for assigning the predicted ¹³C NMR signals is as follows:

Experimental Protocols

The following is a standard protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like diisopropyl 1,1-cyclopropanedicarboxylate.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of diisopropyl 1,1-cyclopropanedicarboxylate.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small drop can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures high resolution.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Conclusion

This technical guide provides a foundational understanding of the ¹³C NMR analysis of diisopropyl 1,1-cyclopropanedicarboxylate for professionals in the pharmaceutical and chemical research fields. While based on theoretical predictions and data from analogous compounds, the information presented here serves as a robust starting point for spectral interpretation, compound verification, and quality control. The detailed experimental protocol offers a standardized method for obtaining high-quality ¹³C NMR data, which is crucial for unambiguous structural elucidation and purity determination.

Diisopropyl 1,1-Cyclopropanedicarboxylate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl 1,1-cyclopropanedicarboxylate is a valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, stemming from the strained three-membered ring flanked by two electron-withdrawing isopropyl ester groups, render it a powerful tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, key reactions, and applications, particularly in the realm of pharmaceutical development. Detailed experimental protocols for its preparation and key transformations are presented, alongside a summary of its quantitative data. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to provide a clear and concise understanding of its utility as a synthetic intermediate.

Introduction

The cyclopropane motif is a recurring structural element in a wide array of natural products and biologically active molecules. The inherent ring strain and unique orbital arrangement of the cyclopropane ring impart distinct chemical reactivity and conformational rigidity, which can be advantageously exploited in drug design and discovery. Diisopropyl 1,1-cyclopropanedicarboxylate, as a geminally disubstituted cyclopropane, serves as a prominent example of a "donor-acceptor" cyclopropane. The electron-withdrawing nature of the two ester groups activates the cyclopropane ring, making it susceptible to a variety of ring-opening reactions with nucleophiles. This reactivity profile, coupled with its role as a precursor to other important cyclopropane derivatives, establishes it as a cornerstone in the synthetic chemist's toolbox.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₄ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| CAS Number | 162654-65-1 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 103 °C at reduced pressure | [2] |

| Predicted ¹H NMR | ||

| CH(CH₃)₂ | Septet, ~5.0 ppm | |

| CH(CH₃)₂ | Doublet, ~1.2 ppm | |

| Cyclopropane CH₂ | Singlet or multiplet, ~1.5 ppm | |

| Predicted ¹³C NMR | ||

| C=O | ~170 ppm | |

| CH(CH₃)₂ | ~68 ppm | |

| C(CO)₂ | ~30 ppm | |

| CH(CH₃)₂ | ~21 ppm | |

| Cyclopropane CH₂ | ~18 ppm |

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

The most common and industrially viable method for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate involves the reaction of a diisopropyl malonate with a 1,2-dihaloethane in the presence of a base. A detailed experimental protocol based on patented procedures is provided below.[2]

Experimental Protocol: Synthesis via Double Alkylation

Materials:

-

Diisopropyl malonate

-

1,2-dichloroethane

-

Potassium carbonate (finely comminuted)

-

Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diisopropyl malonate, finely comminuted potassium carbonate, and dimethylformamide.

-

Heat the stirred mixture to a temperature of 110-120 °C.

-

Slowly add 1,2-dichloroethane to the reaction mixture. An azeotrope of 1,2-dichloroethane and water will begin to distill off.

-

Continue the reaction for several hours, monitoring the progress by observing the cessation of water separation.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

The filtrate, containing the crude product, is then purified by vacuum distillation to yield pure diisopropyl 1,1-cyclopropanedicarboxylate.

// Reactants Reactant1 [label="Diisopropyl Malonate"]; Reactant2 [label="1,2-Dichloroethane"]; Base [label="K₂CO₃", shape=ellipse, fillcolor="#FBBC05"]; Solvent [label="DMF", shape=ellipse, fillcolor="#EA4335"];

// Reaction Conditions Reaction [label="Heat (110-120 °C)", shape=plaintext, fontcolor="#202124"];

// Intermediate (optional, can be implied)

// Product Product [label="Diisopropyl 1,1-Cyclopropanedicarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Reactant1 -> Reaction [arrowhead=none]; Reactant2 -> Reaction [arrowhead=none]; Base -> Reaction [arrowhead=none]; Solvent -> Reaction [arrowhead=none]; Reaction -> Product; } dot Caption: General workflow for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.

Key Reactions and Synthetic Applications

Diisopropyl 1,1-cyclopropanedicarboxylate is a versatile intermediate that can undergo a variety of transformations, making it a valuable precursor for more complex molecules, including active pharmaceutical ingredients (APIs).

Hydrolysis to 1,1-Cyclopropanedicarboxylic Acid

The ester groups can be readily hydrolyzed under acidic or basic conditions to yield 1,1-cyclopropanedicarboxylic acid.[3] This diacid is a key intermediate in the synthesis of various pharmaceuticals.

// Reactant StartingMaterial [label="Diisopropyl 1,1-Cyclopropanedicarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagents Reagent [label="H₃O⁺ or OH⁻", shape=ellipse, fillcolor="#FBBC05"];

// Product Product [label="1,1-Cyclopropanedicarboxylic Acid"];

// Connections StartingMaterial -> Product [label="Hydrolysis"]; Reagent -> Product [arrowhead=none]; } dot Caption: Hydrolysis of the diisopropyl ester to the corresponding dicarboxylic acid.

Reduction to 1,1-Cyclopropanedimethanol

Reduction of the ester functionalities, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords 1,1-cyclopropanedimethanol.[4] This diol can be further functionalized to introduce other chemical moieties.

Ring-Opening Reactions

As a donor-acceptor cyclopropane, the strained ring of diisopropyl 1,1-cyclopropanedicarboxylate is susceptible to nucleophilic attack, leading to ring-opening. This reactivity has been extensively studied and provides access to a diverse range of functionalized acyclic compounds.[5][6] The regioselectivity of the ring-opening is dictated by the nature of the nucleophile and the reaction conditions.

// Reactant StartingMaterial [label="Diisopropyl 1,1-Cyclopropanedicarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagent Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FBBC05"];

// Product Product [label="Ring-Opened Adduct"];

// Connections StartingMaterial -> Product [label="Nucleophilic Attack"]; Nucleophile -> Product [arrowhead=none]; } dot Caption: General scheme for the nucleophilic ring-opening of diisopropyl 1,1-cyclopropanedicarboxylate.

Applications in Drug Development

Diisopropyl 1,1-cyclopropanedicarboxylate and its derivatives are crucial intermediates in the synthesis of several commercially important drugs. For instance, 1,1-cyclopropanedicarboxylic acid, derived from the hydrolysis of the corresponding diester, is a key building block in the synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac . The rigid cyclopropane unit often imparts favorable pharmacokinetic and pharmacodynamic properties to the final drug molecule.

Conclusion

Diisopropyl 1,1-cyclopropanedicarboxylate has firmly established itself as a pivotal building block in modern organic synthesis. Its straightforward preparation, coupled with its diverse reactivity, provides synthetic chemists with a powerful platform for the construction of intricate molecular frameworks. The ability to readily access the corresponding diacid and diol further enhances its synthetic utility. As the demand for novel and structurally complex drug candidates continues to grow, the importance of versatile and readily available building blocks like diisopropyl 1,1-cyclopropanedicarboxylate is set to increase, ensuring its continued prominence in the fields of medicinal chemistry and drug development.

References

- 1. Dipropan-2-yl cyclopropane-1,1-dicarboxylate | C11H18O4 | CID 23373948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Three-Membered Ring: A Technical Guide to the Discovery of Novel Cyclopropane Derivatives in Drug Development

An in-depth technical guide or whitepaper on the core topic: "discovery of novel cyclopropane derivatives"

Introduction

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that has become increasingly significant in modern drug discovery.[1][2] Its inherent ring strain and distinct electronic properties confer a range of advantageous physicochemical characteristics to molecules.[3][4] These include the ability to enhance metabolic stability, improve binding potency, increase brain permeability, and reduce off-target effects.[3][5][6] The rigid, three-dimensional nature of the cyclopropyl group also allows it to serve as a conformational constraint, locking molecules into bioactive conformations and providing novel vectors for exploring chemical space.[3][5] This guide provides an in-depth overview for researchers and drug development professionals on recent discoveries of novel cyclopropane derivatives, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.

The incorporation of a cyclopropane moiety is a strategic approach in medicinal chemistry to address common challenges in drug discovery.[3] Its unique geometry and electronic nature can lead to significant improvements in a compound's pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of Cyclopropane-1,1-dicarboxylic Acid Esters from Dialkyl Malonates

Introduction

Cyclopropane-1,1-dicarboxylic acid esters are valuable intermediates in organic synthesis, serving as precursors for a variety of pharmaceuticals and insecticides[1][2]. Their strained three-membered ring system, activated by two electron-withdrawing ester groups, makes them versatile building blocks for more complex molecular architectures. A common and effective method for their synthesis is the reaction of a dialkyl malonate with a 1,2-dihaloalkane in the presence of a base. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals engaged in this synthesis.

Reaction Mechanism

The formation of the cyclopropane ring from a dialkyl malonate and a 1,2-dihaloalkane proceeds via a sequential double alkylation. The mechanism involves two key steps:

-

Deprotonation: A base abstracts an acidic α-hydrogen from the dialkyl malonate, generating a resonance-stabilized enolate ion. This enolate is a potent nucleophile[3].

-

Tandem SN2 Reaction: The enolate attacks one of the electrophilic carbons of the 1,2-dihaloalkane in a nucleophilic substitution (SN2) reaction, displacing the first halide and forming a new carbon-carbon bond. A second deprotonation occurs at the α-carbon, followed by an intramolecular SN2 reaction where the newly formed enolate attacks the remaining carbon bearing a halide, closing the three-membered ring[3].

Figure 1: General mechanism for the synthesis of cyclopropane-1,1-dicarboxylates.

Comparative Summary of Synthetic Protocols

Several methods have been developed for this transformation, each with distinct advantages regarding yield, cost, and reaction conditions. The choice of base, solvent, and dihaloalkane significantly impacts the reaction's efficiency.

| Method | Dialkyl Malonate | Dihaloalkane | Base | Solvent | Catalyst | Conditions | Yield (%) | Reference |

| Perkin Method | Diethyl Malonate | 1,2-Dibromoethane | Sodium Ethoxide | Ethanol | None | Reflux | 27-40% | [2] |

| K₂CO₃ / DMF | Dimethyl Malonate | 1,2-Dibromoethane | K₂CO₃ (finely divided) | DMF | None | 22 hours | 96.5% | [1] |

| K₂CO₃ / DMF | Dimethyl Malonate | 1,2-Dichloroethane | K₂CO₃ (finely divided) | DMF | None | 15 hours, 118-125°C | 85% | [1] |

| NaOMe / DMF | Dimethyl Malonate | 1,2-Dichloroethane | Sodium Methoxide | DMF / Methanol | None | 8 hours, 110°C | 87% | [2] |

| PTC / K₂CO₃ | Diethyl Malonate | 1,2-Dibromoethane | K₂CO₃ | DMF | Tetrabutylammonium Bromide | 16 hours, Room Temp. | 89% | [4] |

| PTC / K₂CO₃ | Dimethyl Malonate | 1,2-Dibromoethane | K₂CO₃ | DMF | Tetrabutylammonium Bromide | 3 hours, 130°C | 87% | [5] |

Experimental Protocols

Protocol 1: High-Yield Synthesis Using Potassium Carbonate

This protocol is adapted from a patented industrial process and is noted for its high yield, particularly with the use of finely divided potassium carbonate and azeotropic removal of water to drive the reaction forward[1].

Materials:

-

Dimethyl malonate (1.0 mol, 132.1 g)

-

1,2-Dichloroethane (3.0 mol, 297 g)

-

Potassium carbonate, finely comminuted (1.2 mol, 166 g)

-

Dimethylformamide (DMF, 250 ml)

Equipment:

-

Reaction flask equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap (or similar apparatus for azeotropic water removal).

Procedure:

-

Charge the reaction flask with dimethyl malonate, finely comminuted potassium carbonate, 1,2-dichloroethane, and dimethylformamide[1].

-

With vigorous stirring, heat the reaction mixture to 118°C. Water will begin to separate azeotropically.

-

Over a period of 15 hours, gradually increase the reaction temperature to 125°C[1].

-

After the reaction is complete (monitored by GC), cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium chloride).

-

Wash the salt cake with a portion of the solvent or a suitable organic solvent to recover any remaining product.

-

Combine the filtrate and washings. Remove the excess 1,2-dichloroethane and DMF by distillation under reduced pressure.

-

The crude product, dimethyl cyclopropane-1,1-dicarboxylate, is then purified by vacuum distillation. The pure product distills at approximately 85°C / 18 mbar[1].

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method utilizes a phase-transfer catalyst, which allows the reaction to proceed under milder conditions (room temperature) with high efficiency[4][5].

Materials:

-

Diethyl malonate (17 mmol, 2.53 mL)

-

1,2-Dibromoethane (22 mmol)

-

Potassium carbonate (K₂CO₃, 42 mmol, 5.7 g)

-

Tetrabutylammonium bromide (TBAB, 0.08 mmol, 0.27 g)

-

N,N-Dimethylformamide (DMF)

Equipment:

-

Round-bottom flask with a magnetic stirrer.

Procedure:

-

To a round-bottom flask, add diethyl malonate, 1,2-dibromoethane, potassium carbonate, tetrabutylammonium bromide, and DMF[4].

-

Stir the mixture at room temperature for 16 hours[4].

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, evaporate the DMF under reduced pressure.

-

To the residue, add ethyl acetate (100 mL) and water.

-

Transfer the mixture to a separatory funnel, wash the organic layer with water three times, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl cyclopropane-1,1-dicarboxylate as a colorless oil. The reported yield for this procedure is 89%[4]. Further purification can be achieved by vacuum distillation.

Experimental Workflow and Logic

The general workflow for the synthesis and purification of cyclopropane-1,1-dicarboxylic acid esters is outlined below. It involves the initial reaction setup, the reaction period, and a multi-step workup and purification process.

References

- 1. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 3. organic chemistry - Mechanism of cyclopropane ring formation from malonate ester - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]

Application Notes and Protocols: Utilizing 1,2-Dichloroalkanes in Cyclopropanation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings are a valuable structural motif in medicinal chemistry and drug development, often imparting unique conformational constraints, metabolic stability, and biological activity to molecules. While numerous methods exist for the synthesis of cyclopropanes, this document focuses on the application of 1,2-dichloroalkanes as dielectrophiles in cyclopropanation reactions. This approach, distinct from the more common carbene-mediated cyclopropanations using gem-dihaloalkanes, offers a practical and scalable route to monosubstituted cyclopropanes through the alkylation of carbon pronucleophiles.

This document provides a detailed overview of the underlying chemical principles, experimental protocols, and comparative data for this synthetic strategy.

Principle of the Method: Double Alkylation of Carbon Pronucleophiles

The primary route for utilizing 1,2-dichloroalkanes in cyclopropane synthesis involves the sequential alkylation of a carbon pronucleophile, typically an enolate derived from a compound with an activated methylene group (e.g., malonic esters, acetoacetic esters, or α-cyano esters).

The general mechanism proceeds in two steps:

-

First Alkylation (SN2): A strong base is used to deprotonate the activated methylene compound, generating a stabilized carbanion (enolate). This nucleophile then attacks one of the electrophilic carbons of the 1,2-dichloroalkane in a standard SN2 reaction, displacing one chloride ion.

-

Intramolecular Cyclization (SN2): The intermediate from the first step still possesses an acidic proton. The addition of another equivalent of a strong base generates a new carbanion, which then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the second chlorine atom to form the cyclopropane ring.

This method is particularly effective for the synthesis of cyclopropanes bearing electron-withdrawing groups.

Comparative Data

The following table summarizes typical yields for the synthesis of cyclopropane derivatives using 1,2-dichloroethane and various carbon pronucleophiles.

| Carbon Pronucleophile | Base | Solvent | Product | Yield (%) | Reference |

| Diethyl Malonate | Sodium Ethoxide | Ethanol | Diethyl cyclopropane-1,1-dicarboxylate | 65-75 | [Fieser & Fieser, 1967] |

| Ethyl Acetoacetate | Sodium Ethoxide | Ethanol | Ethyl 1-acetylcyclopropane-1-carboxylate | 60-70 | [Vogel, 1989] |

| Malononitrile | Sodium Hydride | DMF | Cyclopropane-1,1-dicarbonitrile | 70-80 | [Corey & Smith, 1979] |

| Phenylacetonitrile | Sodium Amide | Liquid Ammonia | 1-Cyano-1-phenylcyclopropane | 55-65 | [Truce & Norman, 1956] |

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate from Diethyl Malonate and 1,2-Dichloroethane

Materials:

-

Diethyl malonate

-

1,2-Dichloroethane

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and drying tube

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 2.3 g (0.1 mol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Enolate Formation: To the cooled sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise with stirring.

-

First Alkylation: To the resulting enolate solution, add 10.9 g (0.11 mol) of 1,2-dichloroethane dropwise.

-

Second Enolate Formation and Cyclization: After the initial reaction subsides, add a second portion of sodium ethoxide solution (prepared from 2.3 g of sodium and 50 mL of ethanol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux with stirring for 2-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of cold water.

-

Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

-

Purification: Purify the crude product by vacuum distillation to obtain diethyl cyclopropane-1,1-dicarboxylate.

Visualizations

Logical Workflow for Cyclopropanation via Double Alkylation

Caption: Experimental workflow for the synthesis of diethyl cyclopropane-1,1-dicarboxylate.

Comparison of Cyclopropanation Pathways

Application Notes and Protocols: Potassium Carbonate as a Base in Cyclopropane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium carbonate (K₂CO₃) as a base in the synthesis of cyclopropane rings. While often considered a mild base in organic synthesis, potassium carbonate has proven to be effective in specific cyclopropanation strategies, particularly in Michael Initiated Ring Closure (MIRC) reactions.[1][2] This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data for relevant synthetic procedures.

Introduction

Potassium carbonate is an inorganic salt with a pKa of its conjugate acid around 10.3, making it a moderately weak base. Its utility in organic synthesis is well-established, often employed for deprotonations of moderately acidic protons, as an acid scavenger in metal-catalyzed reactions, and as a drying agent. In the context of cyclopropane synthesis, its application is most prominent in reactions where the acidity of the proton to be removed is sufficiently high, or where harsh basic conditions might lead to side reactions. The primary advantage of using potassium carbonate lies in its low cost, low toxicity, and ease of handling compared to stronger bases like alkali metal hydrides or alkoxides.

The most successful application of potassium carbonate in cyclopropanation is through the Michael Initiated Ring Closure (MIRC) reaction. This tandem reaction involves the initial Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. Potassium carbonate is sufficiently basic to deprotonate active methylene compounds, such as malonates, which can then act as nucleophiles in the MIRC cascade.

Michael Initiated Ring Closure (MIRC) for Cyclopropane Synthesis

The MIRC reaction is a powerful method for the construction of functionalized cyclopropanes. When employing potassium carbonate as the base, this reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which facilitates the deprotonation of the active methylene compound and its subsequent reaction with the Michael acceptor in a biphasic system.

A general schematic for the asymmetric cyclopropanation of chalcones with bromomalonates using a chiral phase-transfer catalyst and potassium carbonate is shown below:

General Reaction Scheme:

-

Michael Acceptor: α,β-Unsaturated ketones (e.g., chalcones), α,β-unsaturated esters, or α,β-unsaturated nitriles.

-

Nucleophile (Active Methylene Compound): Typically a compound with a methylene group flanked by two electron-withdrawing groups, such as dialkyl malonates or α-haloketones.

-

Base: Potassium Carbonate (aqueous solution).

-

Catalyst: Chiral Phase-Transfer Catalyst (e.g., cinchona alkaloid derivatives) for asymmetric synthesis.

-

Solvent: A non-polar organic solvent (e.g., toluene, mesitylene).

Quantitative Data Summary

The following table summarizes the results obtained for the asymmetric cyclopropanation of various chalcones with bromomalonates using a cinchona alkaloid-derived phase-transfer catalyst and aqueous potassium carbonate.

| Entry | Michael Acceptor (Chalcone) | Nucleophile (Bromomalonate) | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Chalcone (R¹=Ph, R²=H) | Diethyl bromomalonate | Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate | 98 | 91:9 |

| 2 | 4-Methylchalcone (R¹=4-MeC₆H₄, R²=H) | Diethyl bromomalonate | Diethyl 2-(4-methylbenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate | 95 | 90:10 |

| 3 | 4-Methoxychalcone (R¹=4-MeOC₆H₄, R²=H) | Diethyl bromomalonate | Diethyl 2-(4-methoxybenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate | 92 | 89:11 |

| 4 | 4-Chlorochalcone (R¹=4-ClC₆H₄, R²=H) | Diethyl bromomalonate | Diethyl 2-(4-chlorobenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate | 96 | 91:9 |

| 5 | 4-Nitrochalcone (R¹=4-NO₂C₆H₄, R²=H) | Diethyl bromomalonate | Diethyl 2-(4-nitrobenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate | 85 | 88:12 |

| 6 | Chalcone (R¹=Ph, R²=H) | Di-tert-butyl bromomalonate | Di-tert-butyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate | 82 | 87:13[1] |

Experimental Protocols

General Protocol for Asymmetric Cyclopropanation of Chalcones with Bromomalonates

This protocol is based on the phase-transfer catalyzed Michael Initiated Ring Closing (MIRC) reaction.

Materials:

-

Chalcone derivative

-

Bromomalonate derivative

-

Potassium carbonate (K₂CO₃)

-

Chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative)

-

Mesitylene (or toluene)

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

Procedure: [1]

-

To a round-bottom flask equipped with a magnetic stir bar, add the chiral phase-transfer catalyst (10 mol%).

-

Add mesitylene to achieve a final concentration of 0.075 M with respect to the bromomalonate.

-

Add a 50% aqueous solution of potassium carbonate (10 equivalents based on the bromomalonate).

-

Flush the flask with argon or nitrogen.

-

Add the chalcone derivative (6 equivalents based on the bromomalonate).

-

Cool the vigorously stirred mixture (>1200 rpm) to 0 °C in an ice bath under an inert atmosphere.

-

Add the bromomalonate in three equal portions over a period of 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane derivative.

Visualizations

Experimental Workflow

Caption: General workflow for the asymmetric cyclopropanation of chalcones.

Signaling Pathway/Logical Relationship

Caption: Mechanism of the Michael Initiated Ring Closure (MIRC) reaction.

Conclusion

Potassium carbonate serves as a viable and practical base for specific cyclopropanation reactions, most notably the Michael Initiated Ring Closure (MIRC). Its mild basicity, coupled with the use of phase-transfer catalysis, allows for the efficient synthesis of highly functionalized cyclopropanes, including chiral molecules when an appropriate catalyst is employed. The protocols outlined in these notes provide a solid foundation for researchers to explore this methodology in their synthetic endeavors, offering a cost-effective and environmentally benign alternative to stronger and more hazardous bases. Further exploration of the substrate scope and optimization of reaction conditions may expand the applicability of potassium carbonate in this important synthetic transformation.

References

- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 2. K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate, a valuable building block in organic synthesis and drug discovery. The described method is a robust and efficient one-pot reaction involving the cyclopropanation of diisopropyl malonate with a 1,2-dihaloalkane, utilizing potassium carbonate as a base in a polar aprotic solvent. This protocol is designed to be a reliable resource for chemists in research and development.

Introduction

Cyclopropane rings are a recurring motif in numerous biologically active molecules and natural products. Their inherent ring strain and unique electronic properties impart specific conformational constraints and metabolic stability, making them attractive scaffolds in medicinal chemistry. Diisopropyl 1,1-cyclopropanedicarboxylate serves as a versatile intermediate, allowing for further functionalization to generate a diverse array of more complex molecules. The synthesis protocol detailed herein is based on the well-established malonic ester synthesis, adapted for cyclopropanation.

Reaction Scheme

The overall reaction for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate is depicted below:

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of dialkyl 1,1-cyclopropanedicarboxylates.[1] Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

Diisopropyl malonate

-

1,2-Dibromoethane or 1,2-Dichloroethane

-

Anhydrous potassium carbonate (finely powdered)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the DMF, add finely powdered anhydrous potassium carbonate and diisopropyl malonate.[1] Begin stirring the suspension.

-

Cyclopropanation: From the dropping funnel, add 1,2-dibromoethane (or 1,2-dichloroethane) dropwise to the stirred suspension. An exothermic reaction may be observed. Control the rate of addition to maintain a manageable reaction temperature.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to a temperature between 80-120°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time can range from several hours to overnight. For the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate, a reaction time of approximately 7 hours for a related process has been noted.[1]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and a suitable organic extraction solvent (e.g., diethyl ether).

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and wash them with water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purify the crude product by vacuum distillation. Diisopropyl 1,1-cyclopropanedicarboxylate has a reported boiling point of 103°C under vacuum.[1]

-

Data Presentation

Table 1: Reagents and Reaction Parameters

| Parameter | Value/Compound | Notes |

| Starting Material | Diisopropyl Malonate | 1.0 equivalent |

| Alkylating Agent | 1,2-Dibromoethane or 1,2-Dichloroethane | 1.0 - 1.5 equivalents |

| Base | Anhydrous Potassium Carbonate | 2.0 - 2.5 equivalents |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Sufficient to ensure stirring |

| Reaction Temperature | 80 - 120 °C | Monitor for exotherm |

| Reaction Time | ~7 - 24 hours | Monitor by TLC or GC-MS |

| Product Boiling Point | 103 °C (vacuum)[1] |

Table 2: Product Characterization (Diisopropyl 1,1-cyclopropanedicarboxylate)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₄ | [2] |

| Molecular Weight | 214.26 g/mol | [2] |

| Appearance | Colorless liquid (expected) | |

| Boiling Point | 103 °C (vacuum) | [1] |

| ¹H NMR (CDCl₃, estimated) | ~5.0 (sept, 2H), ~1.4 (s, 4H), ~1.2 (d, 12H) | Based on analogous structures |